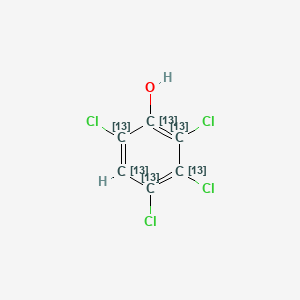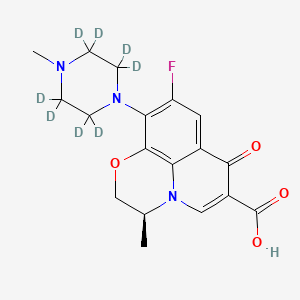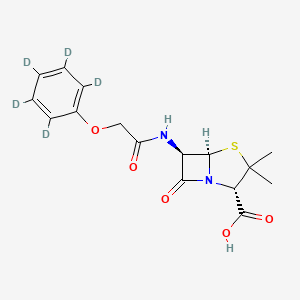
(R)-Warfarin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
One of the isotopic labelled impurities of Warfarin, which is a kind of Coumarin anticoagulant.
Applications De Recherche Scientifique
Chromatographic Analysis and Bio-Equivalence Studies : A study by Pradhan et al. (2013) developed a method using liquid chromatography tandem mass spectrometry (LC-MS/MS) for determining warfarin enantiomers in human plasma. This method, which utilized (R)-Warfarin-d5 and (S)-Warfarin-d5 as internal standards, allowed for the rapid and accurate quantification of warfarin enantiomers, providing insights into their stereo-specific metabolism. This has applications in bio-equivalence studies and therapeutic drug monitoring (Pradhan et al., 2013).
Pharmacogenetics and Dosing Guidelines : Johnson et al. (2011) developed guidelines for warfarin dosing based on CYP2C9 and VKORC1 genotypes. The study highlights the genetic factors influencing warfarin dose variability, emphasizing the need for personalized medicine in anticoagulant therapy. This research has direct implications for clinical practice, guiding physicians in optimizing warfarin dosing for individual patients (Johnson et al., 2011).
Warfarin Drug Interactions : Wells et al. (1994) investigated the interactions of warfarin with drugs and food, providing comprehensive insights into how various substances can affect warfarin's anticoagulant effect. This study is crucial for understanding the safety and efficacy of warfarin therapy, especially in patients with polypharmacy (Wells et al., 1994).
Impact of Genetic Variants on Warfarin Metabolism : Lane et al. (2012) developed population pharmacokinetic models for both R- and S-warfarin using clinical and genetic factors. Their findings contribute to a better understanding of the interindividual variability in the pharmacokinetic parameters of warfarin, which is essential for improving dosing algorithms and reducing the risk of adverse effects (Lane et al., 2012).
Enantiomer-Specific Warfarin Metabolism Studies : Kim et al. (2013) assessed the metabolism of R- and S-warfarin by CYP2C19 and found differences in the efficiency of metabolism for each enantiomer. This research contributes to the understanding of the pharmacogenetics of warfarin and its variable therapeutic responses in different individuals (Kim et al., 2013).
Warfarin Metabolite Profiling : Studies like the one by Jones and Miller (2011) have developed advanced analytical methods for profiling warfarin and its metabolites, enhancing the understanding of warfarin's pharmacokinetics and metabolism. This is crucial for improving therapeutic outcomes and reducing the risk of adverse drug reactions (Jones & Miller, 2011).
Mécanisme D'action
Target of Action
®-Warfarin-d5 primarily targets Vitamin K epoxide reductase complex subunit 1 (VKORC1) . VKORC1 is crucial for the regeneration of reduced vitamin K, which is necessary for the carboxylation of certain clotting factors, including factors II, VII, IX, and X .
Mode of Action
®-Warfarin-d5 inhibits VKORC1, leading to a reduction in the regeneration of reduced vitamin K. This inhibition results in decreased carboxylation and activation of the vitamin K-dependent clotting factors, thereby reducing their ability to participate in the coagulation cascade .
Biochemical Pathways
The inhibition of VKORC1 by ®-Warfarin-d5 affects the vitamin K cycle . This cycle is essential for the post-translational modification of clotting factors. By disrupting this cycle, ®-Warfarin-d5 reduces the levels of active clotting factors, leading to an anticoagulant effect .
Pharmacokinetics
Absorption: ®-Warfarin-d5 is well-absorbed orally. Distribution: It has a volume of distribution of approximately 10.9L . Metabolism : It is metabolized primarily by the liver enzymes CYP2C19 and CYP3A4 . Excretion : The compound is excreted via the kidneys. Half-life : The clearance rate is about 0.125L/h in a 70kg individual .
Result of Action
At the molecular level, ®-Warfarin-d5 leads to a decrease in the activity of vitamin K-dependent clotting factors. This results in prolonged clotting times and a reduced risk of thrombus formation. At the cellular level, the compound’s action manifests as an anticoagulant effect, which is beneficial in preventing and treating thromboembolic disorders .
Action Environment
The efficacy and stability of ®-Warfarin-d5 can be influenced by several environmental factors:
- Drug Interactions : Concurrent use of other medications can alter the pharmacokinetics and dynamics of ®-Warfarin-d5 .
Understanding these factors is crucial for optimizing the therapeutic use of ®-Warfarin-d5 and minimizing adverse effects.
: Information derived from DrugBank and other pharmacological sources.
Propriétés
IUPAC Name |
4-hydroxy-3-[(1R)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1/i2D,3D,4D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-VLGPFOJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







